5-Chloro-2-fluoro-3-methylbenzoic acid
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Overview
Description
5-Chloro-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Similar compounds, such as 5-fluoro-2-methylbenzoic acid, have been reported to bind tomicrotubules . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
It’s known that similar compounds cansuppress tubulin polymerization . Tubulin polymerization is a process where tubulin monomers join together to form microtubules. By suppressing this process, the compound can disrupt the normal function of microtubules .
Biochemical Pathways
Given its potential interaction with microtubules, it may impact pathways related tocell division and intracellular transport . Disruption of these pathways can have downstream effects on cell growth and function .
Result of Action
Compounds with similar structures have been reported toinduce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health and development of organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the halogenation of 3-methylbenzoic acid, followed by fluorination and chlorination reactions. The reaction conditions typically involve the use of halogenating agents such as chlorine and fluorine sources under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-Chloro-2-fluoro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-3-methylbenzoic acid
- 3-Chloro-5-fluoro-2-methylbenzoic acid
- 5-Fluoro-2-methylbenzoic acid
Uniqueness
5-Chloro-2-fluoro-3-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the benzene ring enhances its potential for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-chloro-2-fluoro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPKNBCLQKQSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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